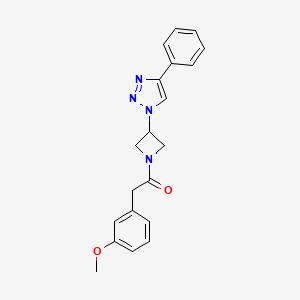
2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone” is a chemical compound that is not intended for human or veterinary use12. It is available for research use only12.
Molecular Structure Analysis
The molecular formula of this compound is C20H20N4O22. Its molecular weight is 348.4062.
Scientific Research Applications
Antibiotic Synthesis
The synthesis of β-lactam antibiotics, a class crucial for treating bacterial infections, has been explored through the development of key intermediates related to azetidinones. A practical synthesis approach has been developed, showcasing the utility of these compounds in antibiotic production (Cainelli et al., 1998).
Antifungal Agents
Compounds with triazole derivatives, similar in structure to the given compound, have shown potential as antifungal agents. Their effectiveness against strains of Candida, a significant fungal pathogen, illustrates their importance in developing new antifungal therapies (Massa et al., 1992).
Antioxidant and Anticancer Activities
Novel derivatives bearing triazole and related moieties have been synthesized and evaluated for their antioxidant and anticancer activities. These compounds have shown promising results, particularly against glioblastoma and triple-negative breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Structural Analysis
The structural investigation of azetidinones, including X-ray diffraction studies, provides deep insights into the molecular configuration of these compounds. Such studies are essential for understanding their reactivity and potential applications in various scientific fields (Gluziński et al., 1991).
Synthesis of Bioactive Molecules
The design and synthesis of azetidinones derived from dimeric forms of bioactive molecules, such as Apremilast, underline the versatility of these compounds in drug development. These efforts demonstrate the capability to engineer substances with improved biological and pharmacological potencies (Jagannadham et al., 2019).
properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-9-5-6-15(10-18)11-20(25)23-12-17(13-23)24-14-19(21-22-24)16-7-3-2-4-8-16/h2-10,14,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDPEMDCFUZAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2558396.png)
![4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2558398.png)
![1-(3,3-Diphenylpropyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2558400.png)
![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-methylphenyl) pyrrolidin-2-one](/img/structure/B2558401.png)
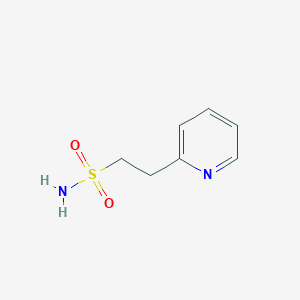
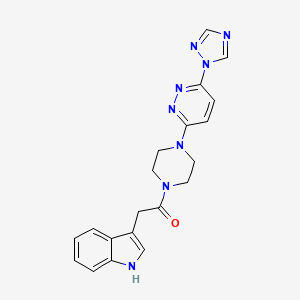
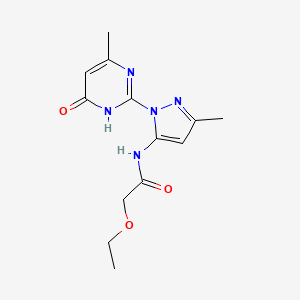
![2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2558406.png)
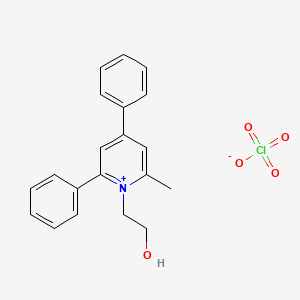
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2558408.png)
![3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2558409.png)
![5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B2558411.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B2558414.png)
![1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2558418.png)